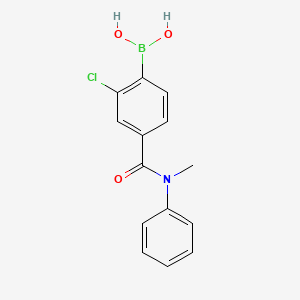![molecular formula C7H3BrLiN3O2 B13469205 Lithium(1+)3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13469205.png)
Lithium(1+)3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate is a compound that belongs to the class of imidazo[1,5-a]pyrimidines. These compounds are known for their unique chemical structure and versatility, making them valuable in various fields such as medicinal chemistry, materials science, and more .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrimidine derivatives, including lithium(1+) 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate, typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic conditions to facilitate the conversion of the imidazo[1,5-a]pyrimidine core into other derivatives .
Industrial Production Methods
Industrial production methods for these compounds are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
化学反应分析
Types of Reactions
Lithium(1+) 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted imidazo[1,5-a]pyrimidine derivatives .
科学研究应用
Lithium(1+) 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
作用机制
The mechanism of action of lithium(1+) 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antibacterial and anticancer properties.
Imidazo[1,5-a]pyridine: Used in the development of materials with unique optical and electronic properties.
属性
分子式 |
C7H3BrLiN3O2 |
|---|---|
分子量 |
248.0 g/mol |
IUPAC 名称 |
lithium;3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C7H4BrN3O2.Li/c8-4-1-9-5-2-10-6(7(12)13)11(5)3-4;/h1-3H,(H,12,13);/q;+1/p-1 |
InChI 键 |
KBZXYMPNDIFDQY-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=C2N=CC(=CN2C(=N1)C(=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13469139.png)







![Tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13469209.png)


